molecular formula C17H14FNO2 B2488595 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 115653-72-0

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2488595
CAS RN: 115653-72-0
M. Wt: 283.302
InChI Key: DRDDVACKIADGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMPD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. FMPD belongs to the class of pyrrolone derivatives and has been found to possess significant biological activity.

Scientific Research Applications

properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-21-16-8-6-15(7-9-16)19-11-13(10-17(19)20)12-2-4-14(18)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDVACKIADGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Synthesis routes and methods

Procedure details

p-Anisidine (1793 g, 14.6 mol) and ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate (1393 g, 4.9 mol) are combined in ethanol (6 L), and the mixture is stirred for 24 hr. The precipitate which forms is collected by filtration, washed with ethanol, and dried under vacuum for 24 hr at 60° C. to give the title compound.
Quantity
1793 g
Type
reactant
Reaction Step One
Name
ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate
Quantity
1393 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.